molecular formula C15H22BNO5 B13733115 2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13733115
M. Wt: 307.15 g/mol
InChI Key: UNKGFAXQJIPIMY-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a nitrophenyl group substituted with an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropoxy-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Reduction: 2-(4-Amino-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted phenyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropoxy-3-nitrophenyl)ethanone: Similar structure but lacks the boron-containing dioxaborolane ring.

    4-[(4-Isopropoxy-3-nitrophenyl)sulfonyl]morpholine: Contains a sulfonyl group instead of the boron-containing ring.

    1-(4-morpholino-3-nitrophenyl)ethanone: Contains a morpholine ring instead of the isopropoxy group.

Uniqueness

2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in coupling reactions.

Properties

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-nitro-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BNO5/c1-10(2)20-13-8-7-11(9-12(13)17(18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3

InChI Key

UNKGFAXQJIPIMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

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